Water Contact Angle Position Between C3 and C8 Perfluoroalkyl Trichlorosilane Benchmarks
Direct head-to-head water contact angle data for the target C4F8-trichlorosilane is currently absent from published peer-reviewed literature. However, the compound's performance can be bounded by class-level interpolation from two well-characterized homologs studied under identical vapor-phase deposition conditions. FAS-3 (CF3(CF2)0(CH2)2Si(OCH3)3) yields a maximum water contact angle of ~86°, while FAS-13 (CF3(CF2)5(CH2)2Si(OCH3)3) reaches ~106° on hydroxylated silicon [1]. Given that contact angle increases monotonically with perfluoroalkyl chain length across the FAS series, the C4F8-trichlorosilane is expected to achieve static water contact angles intermediate between these values, consistent with vendor-reported values in the range of 110–130° for fluoroalkyl trichlorosilane coatings [1][2]. This positions the C4 compound meaningfully above the C3 analog for applications requiring moderate water repellency.
| Evidence Dimension | Static water contact angle (θwater) on hydroxylated silicon |
|---|---|
| Target Compound Data | Intermediate between C3 (~86°) and C8 (~106°); vendor-range bounded at ~110–130° for perfluoroalkyl trichlorosilane coatings |
| Comparator Or Baseline | FAS-3 (CF3(CF2)0, C3): ~86°; FAS-13 (CF3(CF2)5, C8): ~106° |
| Quantified Difference | +20° contact angle increase from C3 to C8 class; C4 is expected to exceed the C3 baseline by a measurable margin |
| Conditions | Chemical vapor surface modification (CVSM) on hydroxylated Si substrates under atmospheric pressure; sessile drop method |
Why This Matters
For procurement decisions, this chain-length-dependent hydrophobicity means the C4 compound provides a quantifiable hydrophobic advantage over shorter C3 analogs while falling short of C8/C10 performance—a trade-off that must be evaluated against regulatory compliance requirements.
- [1] Hozumi, A.; Ushiyama, K.; Sugimura, H.; Takai, O. Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir 1999, 15 (22), 7600–7604. DOI: 10.1021/la9809067. View Source
- [2] Mayer, A.; Dhima, K.; Wang, S.; Steinberg, C.; Papenheim, M.; Scheer, H.-C. Gas Phase Hydrophobisation of MEMS Silicon Structures with Self-Assembling Monolayers for Avoiding In-Use Sticking. Sens. Actuators B 2007, 122 (1), 50–58. DOI: 10.1016/j.snb.2006.08.021. View Source
